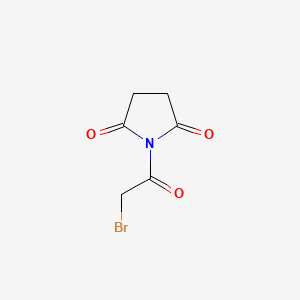

1-(2-Bromoacetyl)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

CAS-Nummer |

128464-32-4 |

|---|---|

Molekularformel |

C6H6BrNO3 |

Molekulargewicht |

220.022 |

IUPAC-Name |

1-(2-bromoacetyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C6H6BrNO3/c7-3-6(11)8-4(9)1-2-5(8)10/h1-3H2 |

InChI-Schlüssel |

ODZCFWBINWBUAU-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)C(=O)CBr |

Synonyme |

2,5-Pyrrolidinedione, 1-(bromoacetyl)- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione

Abstract

1-(2-Bromoacetyl)pyrrolidine-2,5-dione is a crucial reagent in bioconjugation and targeted drug development, serving as a versatile cysteine-reactive crosslinker. Its efficacy in these applications is fundamentally governed by its solubility characteristics in various solvent systems. This guide provides a comprehensive analysis of the compound's solubility profile, grounded in its physicochemical properties. We present a consolidated overview of its solubility in common laboratory solvents, a detailed, replicable protocol for empirical solubility determination, and practical insights into its formulation for experimental success. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep, practical understanding of its handling and application.

Introduction: The Role and Importance of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione

1-(2-Bromoacetyl)pyrrolidine-2,5-dione, a derivative of succinimide, is a key player in the field of chemical biology. Its molecular architecture is bifunctional: the bromoacetyl group is a potent electrophile that readily and selectively reacts with nucleophilic thiol groups, such as those on cysteine residues in proteins. The succinimide portion of the molecule enhances its reactivity and provides a stable backbone. This reactivity makes it an invaluable tool for creating stable thioether linkages in bioconjugation, antibody-drug conjugates (ADCs), and proteomics research.

Understanding the solubility of this compound is not a trivial procedural step but a critical parameter for ensuring reaction efficiency, reproducibility, and the overall success of complex multi-step syntheses. Poor solubility can lead to inaccurate concentration measurements, low reaction yields, and precipitation issues during experiments. This guide aims to demystify the solubility properties of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione to empower researchers to use it effectively.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" is the foundational concept: polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

1-(2-Bromoacetyl)pyrrolidine-2,5-dione possesses distinct regions of varying polarity. The pyrrolidine-2,5-dione (succinimide) ring contains two polar carbonyl groups and a nitrogen atom, contributing to its overall polarity and allowing for dipole-dipole interactions. The bromoacetyl group is also polar and highly reactive.

dot

Caption: Structure of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione.

The presence of these polar groups suggests good solubility in polar aprotic solvents that can engage in dipole-dipole interactions. However, the lack of O-H or N-H bonds on the succinimide ring itself (the imide proton is replaced by the acetyl group) limits its ability to act as a hydrogen bond donor, which can affect its solubility in protic solvents like water and alcohols.

Solubility Profile in Common Laboratory Solvents

Gathering precise quantitative solubility data for specialized reagents can be challenging as it is not always published in peer-reviewed literature. However, by consolidating information from chemical suppliers and related compounds, we can establish a reliable qualitative and semi-quantitative profile. The parent compound, succinimide, is soluble in water and ethanol but insoluble in ether and chloroform[1]. Derivatives often exhibit shifts in this profile.

For compounds with similar N-hydroxysuccinimide (NHS) ester functionalities, which are structurally related, a common solubility pattern emerges. For instance, Disuccinimidyl suberate (DSS) is soluble in DMF and chloroform, with some quantitative data available (e.g., 10 mg/mL in DMF, 50 mg/mL in chloroform)[2][3]. It is generally noted to be only slightly soluble in aqueous buffers. This provides a strong indication that polar aprotic solvents are preferred for achieving high concentrations.

Based on available data for closely related structures and general principles, the expected solubility is summarized below.

| Solvent Class | Solvent Name | Expected Solubility | Rationale & Insights |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of compounds, including both polar and nonpolar molecules[4]. It is a standard choice for preparing high-concentration stock solutions for biological assays[5][6]. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a versatile polar aprotic solvent. It is frequently recommended for cross-linking reagents containing NHS esters[2]. | |

| Acetonitrile (ACN) | Moderate to High | Often used in reverse-phase chromatography, its polarity is suitable for dissolving many organic reagents. Data on related succinimide derivatives shows good solubility[7][8]. | |

| Acetone | Moderate | A less polar aprotic solvent than DMSO or DMF. Can be effective, but may not achieve the same high concentrations. Succinimide itself is soluble in acetone[7]. | |

| Polar Protic | Water / Aqueous Buffers | Low to Sparingly Soluble | The molecule has polar groups but limited hydrogen bonding capability and some nonpolar character, which restricts aqueous solubility. Hydrolysis of the bromoacetyl group can also occur in aqueous media over time. |

| Ethanol / Methanol | Low to Moderate | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group interacts with the polar carbonyls. Parent succinimide is soluble in ethanol[1][9]. | |

| Nonpolar | Dichloromethane (DCM) | Moderate to High | While classified as nonpolar, DCM has sufficient polarity to dissolve moderately polar compounds. It is a common solvent for organic synthesis. |

| Chloroform | Moderate to High | Similar to DCM, chloroform is effective for many organic reagents. Related NHS esters show high solubility (e.g., 50-100 mg/mL). | |

| Hexanes / Ether | Very Low / Insoluble | These solvents lack the polarity needed to overcome the crystal lattice energy of the solid compound and effectively solvate its polar functional groups. |

Experimental Protocol for Solubility Determination

To ensure trustworthiness and provide a self-validating system, a standardized protocol for determining solubility is essential. This protocol allows a researcher to quickly assess the solubility of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione in a solvent of interest up to a desired concentration.

dot

Caption: Workflow for Empirical Solubility Determination.

Materials:

-

1-(2-Bromoacetyl)pyrrolidine-2,5-dione

-

Analytical balance (readable to 0.1 mg)

-

Clear glass vials (e.g., 1.5 mL HPLC vials)

-

Positive displacement micropipettes

-

Test solvents (e.g., DMSO, DMF, Water, Ethanol)

-

Vortex mixer

-

Sonicator (optional, for difficult-to-dissolve solids)

Methodology:

-

Preparation : Accurately weigh approximately 2.0 mg of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione into a clean, dry glass vial. Record the exact weight.

-

Initial Solvent Addition : Add a calculated volume of the test solvent to reach the highest target concentration. For example, to test for solubility at 20 mg/mL, add 100 µL of solvent to the 2.0 mg of solid. This step should be performed with a calibrated pipette.

-

Mixing : Cap the vial securely and vortex vigorously for 1-2 minutes. The mechanical agitation is crucial for breaking down the solid and promoting solvation[10].

-

Observation : Visually inspect the solution against a bright light and a dark background. A completely soluble sample will be a clear solution with no visible particulates or haziness.

-

Heating (Optional Causal Step) : If the compound is not soluble at room temperature, the vial may be gently warmed (e.g., to 30-40°C). Many compounds exhibit increased solubility with temperature[7]. Causality Insight: This step is included because the dissolution process is often endothermic; providing thermal energy can help overcome the activation energy barrier for solvation. However, be cautious with reactive compounds, as heat can also accelerate degradation.

-

Sonication (Optional Causal Step) : If solids persist, place the vial in a bath sonicator for 5-10 minutes. Causality Insight: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which act as a powerful mechanical scrubbing force on the surface of the solid particles, accelerating dissolution where simple vortexing might fail.

-

Serial Dilution for Insoluble Samples : If the compound is not soluble at the initial concentration, add another measured aliquot of the same solvent to dilute the sample to the next concentration level (e.g., add another 100 µL to the vial to test solubility at 10 mg/mL). Repeat the mixing and observation steps.

-

Documentation : Record the result as the highest concentration at which the compound fully dissolves. For example, "Soluble in DMSO at ≥20 mg/mL" or "Soluble in ethanol at 10 mg/mL, but insoluble at 20 mg/mL."

Practical Recommendations for Formulation and Use

-

Stock Solutions : For most bioconjugation applications, preparing a high-concentration stock solution in anhydrous DMSO or DMF is the most reliable method. These solvents are miscible with most aqueous reaction buffers[4]. Expertise Insight: Using anhydrous grade solvents is critical because the N-succinimidyl group, while more stable than an NHS-ester, can be susceptible to hydrolysis in the presence of water, and water can reduce the solubility of the compound.

-

Reaction Setup : When adding the reagent from an organic stock solution to an aqueous reaction buffer (e.g., PBS for protein labeling), add the stock solution dropwise to the vortexing buffer. This rapid mixing helps to avoid localized high concentrations of the reagent, which could cause it to precipitate out of the solution before it has a chance to react.

-

Solvent Effects on Reactions : Be aware that high concentrations of co-solvents like DMSO can affect protein conformation and enzyme activity[6]. It is standard practice to keep the final concentration of the organic solvent in the reaction mixture below 5-10% (v/v) to minimize these effects.

-

Safety and Handling : 1-(2-Bromoacetyl)pyrrolidine-2,5-dione is a reactive electrophile and should be handled with care. It is classified as harmful if swallowed and can cause skin and respiratory irritation[11]. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

Conclusion

1-(2-Bromoacetyl)pyrrolidine-2,5-dione is a powerful reagent whose utility is directly linked to its proper solubilization. This guide establishes that polar aprotic solvents, particularly DMSO and DMF, are the premier choices for preparing concentrated stock solutions. While solubility in polar protic and nonpolar solvents is limited, a systematic experimental approach can quickly determine its practical limits in any solvent system. By understanding the physicochemical basis of its solubility and adhering to the robust protocols outlined herein, researchers can ensure reproducible, efficient, and successful outcomes in their scientific endeavors.

References

-

ChemSrc. (2025). DSS Crosslinker. Chemical Properties. [Link]

-

Zhang, C., et al. (2017). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Journal of Chemical & Engineering Data. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

-

ICCVAM. (2003). Test Chemical Solubility for Neutral Red Uptake Assay. Protocol Document. [Link]

-

Zhu, J., et al. (2012). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Korean Journal of Chemical Engineering. [Link]

-

Clark, J. (n.d.). Determination of Solubility. Chemistry LibreTexts. [Link]

-

Chinnasamy, D., et al. (2004). Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase. Biochemistry. [Link]

Sources

- 1. Succinimide | 123-56-8 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. DSS Crosslinker | CAS#:68528-80-3 | Chemsrc [chemsrc.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]

- 6. Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chemiis.com [chemiis.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. echemi.com [echemi.com]

Introduction: Navigating the Landscape of Bromoacetyl-Activated Crosslinkers

An In-Depth Technical Guide to Bromoacetyl-Functionalized Succinimide Crosslinkers for Bioconjugation

A Senior Application Scientist's Guide for Researchers in Drug Development and Proteomics

The precise, covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. This process, known as bioconjugation, enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled probes, and immobilized enzymes. Among the vast arsenal of chemical tools for bioconjugation, heterobifunctional crosslinkers offer a powerful approach for selectively linking different functional groups.

This guide focuses on the utility of bromoacetyl-functionalized succinimide derivatives as highly effective crosslinking agents. The user's initial topic of interest was 1-(2-Bromoacetyl)pyrrolidine-2,5-dione (CAS 128464-32-4), an N-acylsuccinimide with the molecular formula C₆H₆BrNO₃ and a molecular weight of 220.02 g/mol . However, publicly available data and established applications for this specific compound are exceedingly scarce.

In contrast, a closely related and functionally analogous compound, Bromoacetic acid N-hydroxysuccinimide ester (SBA), also known as N-Succinimidyl bromoacetate (CAS 42014-51-7), is well-documented and widely utilized in the field. SBA is a heterobifunctional reagent that contains two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This guide will therefore focus on SBA as a representative and extensively characterized member of this class, providing the technical insights and protocols necessary for its successful application. The principles and reaction mechanisms discussed herein are fundamentally relevant to understanding the reactivity of any bromoacetyl-activated succinimide-based reagent.

Physicochemical Properties and Structure

Understanding the core properties of a reagent is critical for its effective use in experimental design. SBA is a stable, white solid at room temperature, though it is typically stored at -20°C to prevent hydrolysis and ensure long-term reactivity.[1][2]

| Property | Value | Source |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-bromoacetate | PubChem[3] |

| Synonyms | N-Succinimidyl bromoacetate (SBA), NHS-Bromoacetate | ChemicalBook[1] |

| CAS Number | 42014-51-7 | Sigma-Aldrich[2] |

| Molecular Formula | C₆H₆BrNO₄ | PubChem[3] |

| Molecular Weight | 236.02 g/mol | PubChem[3] |

| Appearance | White to off-white powder | ChemicalBook[1] |

| Melting Point | 115-116°C | ChemicalBook[1] |

| Solubility | Soluble in Acetone, DMF, DMSO | ChemicalBook[1] |

| Storage | -20°C, desiccated | Sigma-Aldrich[2] |

The structure of SBA features two distinct reactive ends, making it a quintessential heterobifunctional crosslinker.

Caption: Structure of Bromoacetic acid N-hydroxysuccinimide ester (SBA).

Synthesis and Quality Control

While SBA is commercially available, understanding its synthesis provides insight into its stability and potential impurities. The synthesis is typically a straightforward condensation reaction between bromoacetic acid and N-hydroxysuccinimide (NHS), often facilitated by a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Caption: Generalized workflow for the synthesis of SBA.

Self-Validating Protocol Insight (Trustworthiness): For researchers preparing this reagent in-house, purity is paramount. The primary contaminants to monitor for are unreacted bromoacetic acid and NHS. The presence of free bromoacetic acid can lead to non-specific alkylation, while residual NHS can compete for binding sites. Purity should be verified by ¹H NMR spectroscopy and melting point analysis.[1] A sharp melting point at 115-116°C is indicative of high purity.

Mechanism of Action: A Two-Step Heterobifunctional Reaction

SBA's utility stems from its ability to mediate a two-stage conjugation reaction, targeting two different, common functional groups in proteins with high selectivity under controlled pH conditions.[2][4]

Step 1: Acylation of Primary Amines (pH 7.0-8.5) The first reaction targets nucleophilic primary amines, predominantly the ε-amine of lysine residues and the α-amine at a protein's N-terminus.[5] The NHS ester is an excellent leaving group, facilitating an acylation reaction that forms a stable, covalent amide bond. This step effectively attaches the bromoacetyl moiety to the protein.

Step 2: Alkylation of Sulfhydryl Groups (pH 7.0-8.0) Once the bromoacetyl group is tethered to the first protein or molecule, its terminal bromine atom becomes a target for nucleophilic attack by a sulfhydryl group, typically from a cysteine residue.[6] This Sɴ2 reaction forms a highly stable thioether bond, completing the crosslink. The reactivity of the bromoacetyl group is generally selective for thiols over other nucleophiles like amines or hydroxyls at near-neutral pH.[7]

Caption: Two-step reaction mechanism of SBA as a heterobifunctional crosslinker.

Experimental Protocol: Bromoacetylation of a Protein

This protocol details the first stage of the crosslinking process: the covalent attachment of the bromoacetyl group to a protein via its lysine residues.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA)

-

Bromoacetic acid N-hydroxysuccinimide ester (SBA)

-

Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

If the protein stock contains primary amines (e.g., Tris or glycine buffer), it must be dialyzed against the Reaction Buffer prior to use.

-

-

SBA Stock Solution Preparation:

-

Immediately before use, dissolve SBA in anhydrous DMF or DMSO to create a 10-20 mM stock solution.

-

Expertise Insight: SBA is susceptible to hydrolysis.[5] Preparing the stock solution fresh and using anhydrous solvent is critical to ensure maximum reactivity of the NHS ester.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the SBA stock solution to the stirring protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.

-

Causality: The reaction is performed at pH 7.5 to favor the deprotonated (nucleophilic) state of lysine's ε-amino group while minimizing the rate of NHS-ester hydrolysis, which accelerates at higher pH.[5]

-

-

Reaction Quenching:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature. This step consumes any unreacted SBA, preventing further modification.

-

-

Purification:

-

Remove excess, unreacted reagent and byproducts (NHS, Tris-adducts) by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect fractions and monitor protein concentration using a spectrophotometer at 280 nm. Pool the protein-containing fractions.

-

-

Validation:

-

The resulting bromoacetyl-modified protein is now ready for the second step of conjugation with a thiol-containing molecule.

-

The degree of modification can be quantified using techniques like MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of bromoacetyl groups.

-

Applications in Research and Drug Development

The ability to selectively link amine and thiol groups makes SBA and related reagents invaluable in several advanced applications:

-

Peptide Cyclization and Polymerization: Peptides synthesized with both a lysine and a cysteine residue can be cyclized or polymerized using SBA. This is crucial for constraining peptide conformation to enhance biological activity or stability.[6][8]

-

Antibody-Drug Conjugate (ADC) Development: While modern ADCs often rely on more advanced site-specific conjugation, the principles demonstrated by SBA are foundational. A cytotoxic drug containing a thiol group can be linked to an antibody's lysine residues, targeting the drug to a specific cell type.

-

Enzyme Immobilization: Enzymes can be covalently attached to a solid support that has been functionalized with thiol groups. The enzyme's surface lysines are first modified with SBA, followed by reaction with the support, creating a stable, reusable biocatalyst.

-

Preparation of Immunogens: Small molecules (haptens) containing a thiol can be conjugated to a larger carrier protein (like KLH) to generate an immune response, a critical step in antibody production.[6]

Conclusion

Bromoacetic acid N-hydroxysuccinimide ester (SBA) is a powerful and versatile heterobifunctional crosslinker that provides a reliable method for covalently linking amine-containing and thiol-containing biomolecules. By understanding its structure, reaction mechanism, and the critical parameters of the conjugation protocol, researchers can effectively leverage this reagent to construct complex bioconjugates for a wide array of applications in drug discovery, proteomics, and diagnostics. The principles of pH control, reagent stability, and purification discussed in this guide are fundamental to achieving reproducible and high-quality results in the field of bioconjugation.

References

-

PureSynth. (n.d.). N-Succinimidyl Bromoacetate 98.0%(GC). Retrieved from [Link]

-

Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-377. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3565210, N-succinimidyl bromoacetate. Retrieved from [Link]

-

Lee, Y. J., & Lee, D. Y. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 1085. Available at: [Link]

- Google Patents. (1991). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.

-

Jones, M. W., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. Organic & Biomolecular Chemistry, 9(13), 4843-4845. Available at: [Link]

-

UCL Discovery. (2015). Novel approaches for cysteine bioconjugation. Retrieved from [Link]

-

PubChem. (n.d.). N-succinimidyl bromoacetate. Retrieved from [Link]

Sources

- 1. BROMOACETIC ACID N-HYDROXYSUCCINIMIDE ESTER | 42014-51-7 [chemicalbook.com]

- 2. Bromoacetic acid N-hydroxysuccinimide ester = 95 , powder 42014-51-7 [sigmaaldrich.com]

- 3. N-succinimidyl bromoacetate | C6H6BrNO4 | CID 3565210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. mdpi.com [mdpi.com]

- 6. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

literature review of pyrrolidine-2,5-dione derivatives in research

An In-Depth Technical Guide to Pyrrolidine-2,5-Dione Derivatives in Modern Drug Discovery

Abstract

The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive literature review of this versatile heterocyclic core. We delve into the key synthetic strategies for creating derivative libraries, explore the nuanced mechanisms of action across major therapeutic areas, and present field-proven experimental protocols for their evaluation. The narrative emphasizes the structure-activity relationships (SAR) that govern the efficacy of these compounds as anticonvulsant, anticancer, anti-inflammatory, and antimicrobial agents, offering insights into rational drug design. By integrating detailed methodologies, quantitative data summaries, and mechanistic pathway diagrams, this guide serves as an essential resource for harnessing the full potential of the pyrrolidine-2,5-dione scaffold in contemporary research and development.

Part 1: The Pyrrolidine-2,5-Dione Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered pyrrolidine-2,5-dione ring is a recurring motif in pharmacologically active molecules.[4] Its significance stems from several key features: the sp3-hybridized carbons allow for three-dimensional exploration of chemical space, the two carbonyl groups act as hydrogen bond acceptors, and the nitrogen atom can be readily functionalized, enabling fine-tuning of physicochemical properties.[1][2] This structural versatility has allowed the succinimide core to be adapted for a wide range of biological targets, leading to the development of drugs for epilepsy, cancer, and inflammatory diseases.[3][5][6] The antiepileptic drug ethosuximide, which contains this core, is a classic example of its successful clinical application.[7] This guide will explore the chemical and biological landscape of these derivatives, providing a foundation for future innovation.

Part 2: Foundational Synthetic Strategies

The construction of pyrrolidine-2,5-dione derivatives is typically straightforward, most commonly involving the condensation of a primary amine with a succinic anhydride precursor. This reaction forms an intermediate amic acid, which then undergoes cyclization via dehydration to yield the target imide. The diversity of commercially available amines and the ability to synthesize substituted succinic anhydrides allow for the creation of vast and structurally varied compound libraries.

General Synthetic Workflow: Amine Condensation with Succinic Anhydride

The following protocol outlines a representative method for synthesizing N-substituted pyrrolidine-2,5-dione derivatives.

Experimental Protocol:

-

Step 1: Amic Acid Formation.

-

To a solution of a selected primary amine (1.0 eq) in a suitable solvent (e.g., pyridine, glacial acetic acid), add the corresponding succinic anhydride (1.0 eq).[8][9]

-

Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours until the starting materials are consumed (monitored by TLC).

-

The intermediate amic acid may precipitate and can be isolated by filtration, or the reaction can proceed directly to the next step.

-

-

Step 2: Cyclization to Imide.

-

Add a dehydrating agent, such as acetic anhydride and anhydrous sodium acetate, to the amic acid mixture.[8]

-

Reflux the mixture for 4-8 hours. The progress of the ring closure should be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

-

Step 3: Purification.

-

Collect the crude solid by filtration and wash thoroughly with water.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrrolidine-2,5-dione derivative.

-

Confirm the structure and purity using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[10][11]

-

Diagram: General Synthesis of Pyrrolidine-2,5-dione Derivatives

Caption: Inhibition of neuronal ion channels by pyrrolidine-2,5-dione derivatives.

Quantitative Data: Anticonvulsant Activity

| Compound ID | C3-Substituent | N1-Substituent Fragment | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|---|

| 6 | 2-Chlorophenyl | 4-Fluorophenylpiperazine-acetamido | 68.30 | 28.20 | [10] |

| 33 | Benzo[b]thiophen-2-yl | 4-(3-Trifluoromethylphenyl)piperazine | 27.4 | 30.8 | [12] |

| 4 | 3-Methylthiophen-2-yl | 2-Morpholinoethyl | >100 (75% protection at 100) | 100 (83% protection at 100) | [7] |

| Valproic Acid | (Reference) | (Reference) | 252.74 | 130.64 | [10]|

Experimental Protocol: Maximal Electroshock (MES) Seizure Test This test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. [7][10][12]

-

Animal Preparation: Use adult male mice (e.g., CD-1 strain), housed under standard laboratory conditions with free access to food and water.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.5% methylcellulose) must be included.

-

Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Induction of Seizure: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hind limb extension. The absence of this response is considered protection.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Anticancer Activity

Pyrrolidine-2,5-dione derivatives have emerged as promising scaffolds for the development of novel anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. [13][14]Their mechanisms of action are diverse, often involving the disruption of critical cellular processes required for tumor growth and survival.

Mechanism of Action:

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]

- 7. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpc.com [ijrpc.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization - Arabian Journal of Chemistry [arabjchem.org]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Technical Guide: Biological Activity & Therapeutic Potential of Pyrrolidine-2,5-dione Scaffolds

Executive Summary

The pyrrolidine-2,5-dione core (historically known as succinimide ) represents a "privileged scaffold" in medicinal chemistry. While originally commercialized as the backbone for anticonvulsants like Ethosuximide, recent chemoproteomic profiling has revealed its versatility in oncology (MMP inhibition), antimicrobial therapeutics (DNA gyrase targeting), and neuroprotection.

This guide moves beyond basic textbook definitions to provide a rigorous technical analysis of the scaffold's pharmacophore, detailed synthetic workflows, and validated assay protocols for researchers targeting this chemical space.

The Pharmacophore: Structural Logic & SAR

The pyrrolidine-2,5-dione ring is a five-membered cyclic imide. Its biological utility stems from its ability to act as a rigid spacer that orients pharmacophoric groups in specific vectors while maintaining a favorable lipophilicity profile (LogP) for blood-brain barrier (BBB) penetration.

Core Structure & Numbering

The biological activity is strictly governed by substitutions at the N1 (Imide Nitrogen) and C3/C4 (Alpha carbons) positions.

Figure 1: Structural Activity Relationship (SAR) logic for the succinimide core.

SAR Decision Matrix

| Position | Substituent Class | Effect on Activity | Mechanism/Rationale |

| N1 | Methyl (e.g., Methsuximide) | Increases LogP | Enhances BBB penetration; metabolic N-demethylation often yields active metabolite. |

| N1 | Phenyl / Aryl | Enhances Hydrophobicity | Increases affinity for hydrophobic pockets in enzymes (e.g., MMPs). |

| C3 | Small Alkyl (Methyl/Ethyl) | Anticonvulsant Specificity | Critical for fitting into the T-type Calcium channel pore. |

| C3 | Spiro-Cycloalkyl | Metabolic Blockade | Prevents rapid ring-opening hydrolysis; increases half-life. |

| C3 | Mannich Bases | Antimicrobial Activity | Increases reactivity with bacterial nucleophiles (prodrug concept). |

Primary Therapeutic Domain: Anticonvulsant Activity[1][2][3][4][5]

The gold standard for this scaffold remains Ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione), used specifically for absence seizures.

Mechanism of Action: T-Type Calcium Channel Blockade

Unlike phenytoin (Na+ channel blocker), succinimides target CaV3.x (T-type) voltage-gated calcium channels in thalamocortical neurons. These channels are responsible for the low-threshold calcium spikes that drive the 3 Hz spike-and-wave discharges characteristic of absence epilepsy.

Key Insight: The blockade is state-dependent, meaning the drug binds more effectively when the channel is in an inactivated state, preventing the neuron from regaining excitability during high-frequency firing.

Figure 2: Mechanism of Action suppressing thalamic burst firing via CaV3.x blockade.

Emerging Horizons: Oncology & Antimicrobial Applications[6]

Matrix Metalloproteinase (MMP) Inhibition

Recent studies (Zhang et al., 2018) indicate that N-substituted pyrrolidine-2,5-diones, particularly those with hydroxamate or sulfonyl groups, act as potent inhibitors of MMP-2 and MMP-9 .[1]

-

Mechanism: The dione carbonyls can chelate the Zinc ion (

) within the MMP catalytic domain, preventing the enzyme from degrading the extracellular matrix—a key step in tumor metastasis.

Antimicrobial Targets

Derivatives bearing N-aryl groups have shown efficacy against S. aureus and E. coli.

-

Target: Inhibition of bacterial DNA Gyrase and Topoisomerase IV , disrupting bacterial replication.

Experimental Protocols

Synthetic Workflow: General Synthesis of N-Substituted Succinimides

Methodology: Cyclization of Succinic Anhydride with Primary Amines.

Reagents:

-

Succinic Anhydride (1.0 eq)

-

Primary Amine (R-NH2) (1.0 eq)

-

Acetic Anhydride (

) or Thionyl Chloride ( -

Sodium Acetate (NaOAc) (Catalytic)

Step-by-Step Protocol:

-

Amic Acid Formation: Dissolve succinic anhydride (10 mmol) in glacial acetic acid (20 mL). Add the primary amine (10 mmol) slowly. Stir at Room Temperature (RT) for 2 hours. A precipitate (succinamic acid intermediate) may form.

-

Cyclization (Dehydration): Add anhydrous sodium acetate (5 mmol) and acetic anhydride (15 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Note: Monitor via TLC (Ethyl Acetate:Hexane 1:1). -

Work-up: Pour the reaction mixture into crushed ice (100 g). Stir vigorously until the solid product precipitates.

-

Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol.

Figure 3: Synthetic pathway for the generation of N-substituted pyrrolidine-2,5-diones.

Biological Validation: Calcium Flux Assay (FLIPR)

To validate anticonvulsant potential in vitro.

Materials:

-

HEK293 cells stably expressing human CaV3.2 (T-type).

-

Fluo-4 AM (Calcium indicator dye).

-

FlexStation or FLIPR (Fluorometric Imaging Plate Reader).

Protocol:

-

Seeding: Plate HEK293-CaV3.2 cells in 96-well black-wall plates (50,000 cells/well). Incubate 24h.

-

Dye Loading: Aspirate media. Add 100 µL of Fluo-4 AM loading buffer. Incubate 45 min at

. -

Compound Addition: Add test compounds (pyrrolidine-2,5-dione derivatives) at varying concentrations (0.1 µM – 100 µM). Incubate 20 min.

-

Stimulation: Trigger calcium influx by adding KCl (final conc. 30 mM) or CaCl2 (2 mM) depending on buffer composition.

-

Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm).

-

Analysis: Calculate

based on the reduction of Peak Fluorescence relative to DMSO control.

References

-

Coulter, D. A., et al. (1989). "Specific block of thalamic T-type calcium channels by ethosuximide."[2][3] Science.

-

Gomora, J. C., et al. (2001). "Block of cloned human T-type calcium channels by succinimide antiepileptic drugs."[4] Molecular Pharmacology.

-

Zhang, J., et al. (2018).[1][5] "Design and synthesis of benzofuroxane pyrrolidine hydroxamates as matrix metalloproteinase (MMP) inhibitors." Bioorganic & Medicinal Chemistry.

-

Góra, M., et al. (2020).[1][5] "Synthesis and anticonvulsant activity of new pyrrolidine-2,5-dione derivatives." Bioorganic Chemistry.

-

Sivanantham, M., et al. (2022). "Iodo-Sulphonylation of 1,6-Enynones: A Metal-Free Strategy to Synthesize N-Substituted Succinimides." Journal of Organic Chemistry.

-

Luszczki, J. J. (2009). "Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions." Pharmacological Reports.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 3. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Utilizing 1-(2-Bromoacetyl)pyrrolidine-2,5-dione for Advanced Protein Bioconjugation

Introduction: A Dual-Functionality Reagent for Precise Protein Modification

In the dynamic fields of proteomics, drug development, and diagnostics, the ability to selectively modify proteins is paramount. Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, provides the means to attach probes, drugs, or other moieties to proteins, thereby elucidating their function or imparting novel therapeutic properties.[1] 1-(2-Bromoacetyl)pyrrolidine-2,5-dione stands out as a powerful heterobifunctional crosslinker, uniquely equipped with two distinct reactive groups. This reagent features an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, enabling a two-step conjugation strategy that offers enhanced control and specificity in protein modification.

The NHS ester provides a mechanism for the initial, amine-directed conjugation to a protein. It readily reacts with the primary amino groups of lysine residues and the N-terminus of a polypeptide chain under mild conditions to form a stable amide bond.[2][3] This is a widely used and well-characterized reaction in bioconjugation.[4][5] Subsequently, the bromoacetyl group serves as a versatile alkylating agent, primarily targeting the nucleophilic side chains of cysteine and histidine residues.[6][7] This dual reactivity allows for the creation of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or the immobilization of proteins onto surfaces.

This comprehensive guide provides an in-depth exploration of the chemistry of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione, detailed protocols for its use in protein bioconjugation, and expert insights into optimizing reaction conditions for achieving desired modification outcomes.

The Chemistry of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione: A Tale of Two Reactive Groups

The efficacy of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione lies in the orthogonal reactivity of its two functional moieties. Understanding the underlying chemical principles is crucial for designing successful bioconjugation experiments.

Part 1: The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The NHS ester is an activated ester that exhibits high reactivity towards primary amines.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the deprotonated amino group of a lysine residue or the N-terminus attacks the carbonyl carbon of the NHS ester.[] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

A critical parameter governing this reaction is the pH of the buffer system. The optimal pH range for NHS ester coupling is typically between 8.3 and 8.5.[4][5] At a lower pH, the primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. Conversely, at a pH significantly above this range, the rate of hydrolysis of the NHS ester increases dramatically, leading to the formation of an unreactive carboxylic acid and a reduced yield of the desired conjugate.[9][10]

Caption: NHS Ester Reaction with a Primary Amine.

Part 2: The Thiol- and Imidazole-Reactive Bromoacetyl Group

Once the bromoacetyl moiety is attached to the protein via the NHS ester linkage, it becomes available for a second, targeted conjugation reaction. The bromoacetyl group is an α-haloacetyl compound that acts as an electrophile, readily undergoing nucleophilic substitution with soft nucleophiles.[11]

The primary target for the bromoacetyl group is the sulfhydryl (thiol) group of cysteine residues.[7][12] Cysteine is a relatively rare amino acid, and its thiol group is highly nucleophilic, especially in its deprotonated thiolate form (S-).[13] The reaction with a bromoacetyl group results in the formation of a stable thioether bond.[11] This reaction is highly efficient and selective for cysteine residues, particularly when conducted at a slightly basic pH (around 8.0-8.5) to favor the thiolate form.

In addition to cysteine, the imidazole ring of histidine can also be alkylated by bromoacetyl groups.[6] While the reaction with histidine is generally slower than with cysteine, it can occur, especially if there are no accessible cysteine residues. The reaction involves the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the carbon bearing the bromine atom.

Caption: Bromoacetyl Group Reactivity with Cysteine and Histidine.

Experimental Protocols: A Step-by-Step Guide to Successful Bioconjugation

The following protocols provide a detailed framework for the bioconjugation of a target protein using 1-(2-Bromoacetyl)pyrrolidine-2,5-dione. It is essential to optimize these protocols based on the specific properties of the protein and the desired degree of labeling.

Materials and Reagents

-

Protein of Interest: Purified and in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS). Ensure the buffer is free of primary amines (e.g., Tris) and thiols (e.g., DTT).

-

1-(2-Bromoacetyl)pyrrolidine-2,5-dione: High-purity grade.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the crosslinker.

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.3-8.5 for the NHS ester reaction.

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0.

-

Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassettes.

-

Second Molecule for Conjugation: A thiol- or histidine-containing molecule (e.g., peptide, small molecule drug).

-

Characterization Equipment: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

Protocol 1: Amine-Directed Labeling with 1-(2-Bromoacetyl)pyrrolidine-2,5-dione

This protocol describes the initial step of conjugating the crosslinker to the primary amines of the target protein.

-

Protein Preparation:

-

Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the Reaction Buffer (pH 8.3-8.5).[5]

-

If the protein is in a buffer containing primary amines or thiols, exchange it into the Reaction Buffer using a desalting column or dialysis.

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a stock solution of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione in anhydrous DMF or DMSO. A typical concentration is 10-20 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution fresh.[14]

-

-

Conjugation Reaction:

-

Calculate the required amount of the crosslinker. The molar ratio of crosslinker to protein will depend on the number of available lysines and the desired degree of labeling. A starting point is a 5- to 20-fold molar excess of the crosslinker over the protein.

-

Add the calculated volume of the crosslinker solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Longer incubation times may be necessary but can also lead to increased hydrolysis of the crosslinker.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. The primary amine in Tris will react with any remaining NHS esters.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Bromoacetyl-Modified Protein:

-

Remove the excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography (desalting column) or dialysis.[15] The choice of method will depend on the volume of the reaction and the properties of the protein.

-

Protocol 2: Thiol- or Histidine-Directed Conjugation

This protocol outlines the second step, where the bromoacetyl-modified protein is reacted with a molecule containing a free sulfhydryl or imidazole group.

-

Preparation of Reactants:

-

The bromoacetyl-modified protein from Protocol 1 should be in a suitable buffer, typically at a pH of 7.5-8.5 for cysteine alkylation.

-

Dissolve the thiol- or histidine-containing molecule in a compatible buffer.

-

-

Conjugation Reaction:

-

Add the thiol- or histidine-containing molecule to the solution of the bromoacetyl-modified protein. A 2- to 10-fold molar excess of the second molecule over the modified protein is a good starting point.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Purification of the Final Bioconjugate:

-

Purify the final bioconjugate from excess unreacted second molecule and any byproducts using an appropriate chromatography technique (e.g., size-exclusion, ion-exchange, or affinity chromatography) or dialysis.[]

-

Caption: Experimental Workflow for Two-Step Bioconjugation.

Optimization and Characterization: Ensuring Success and Verifying Results

Careful optimization and thorough characterization are essential for obtaining a well-defined and functional bioconjugate.

Key Optimization Parameters

| Parameter | Rationale and Considerations | Recommended Range |

| Molar Ratio of Crosslinker to Protein | A higher ratio increases the degree of labeling but also the risk of protein precipitation and loss of activity. Start with a lower ratio and titrate upwards. | 5:1 to 20:1 |

| Reaction pH | Critical for both the NHS ester reaction and the subsequent alkylation. Maintain a stable pH throughout the reaction. | 8.3-8.5 for NHS ester; 7.5-8.5 for alkylation |

| Reaction Time and Temperature | Longer times and higher temperatures can increase yields but also promote hydrolysis of the NHS ester and potential protein degradation. | 30-60 min at RT for NHS ester; 1-4 hrs at RT for alkylation |

| Protein Concentration | Higher concentrations can favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the crosslinker. | 1-10 mg/mL |

Characterization of the Bioconjugate

A multi-pronged approach is recommended to fully characterize the final product.

-

Degree of Labeling (DOL): This can be determined using UV-Vis spectroscopy if the attached molecule has a distinct absorbance, or more accurately by mass spectrometry (MALDI-TOF or ESI-MS).[17]

-

Site of Conjugation: Mass spectrometry-based peptide mapping can be used to identify the specific lysine, cysteine, or histidine residues that have been modified.

-

Purity: SDS-PAGE can provide a qualitative assessment of purity and any potential aggregation or fragmentation. HPLC techniques, such as size-exclusion or reverse-phase chromatography, can offer a more quantitative measure.[15]

-

Biological Activity: It is crucial to perform a functional assay to ensure that the bioconjugation process has not compromised the biological activity of the protein.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Hydrolysis of the NHS ester- Low protein concentration- Inappropriate buffer (contains amines or thiols) | - Use fresh, anhydrous solvent for the crosslinker- Increase protein concentration- Ensure the use of a compatible buffer |

| Protein Precipitation | - High degree of modification- Change in protein pI or hydrophobicity | - Reduce the molar excess of the crosslinker- Perform the reaction at a lower temperature- Screen different buffer conditions |

| Loss of Biological Activity | - Modification of a critical amino acid residue- Denaturation of the protein | - Reduce the degree of labeling- Consider site-directed mutagenesis to remove reactive residues from the active site- Perform the conjugation at a lower temperature |

Conclusion: A Versatile Tool for Innovative Bioconjugation

1-(2-Bromoacetyl)pyrrolidine-2,5-dione offers a powerful and versatile platform for the precise and controlled modification of proteins. By leveraging the distinct reactivities of its NHS ester and bromoacetyl groups, researchers can construct a wide array of sophisticated bioconjugates for diverse applications in basic research, diagnostics, and therapeutics. A thorough understanding of the underlying chemistry, coupled with careful optimization and rigorous characterization, will enable the successful implementation of this valuable tool in advancing scientific discovery.

References

-

MIT. (2023, March 1). New purification method could enhance protein drug manufacturing. European Pharmaceutical Review. [Link]

-

University of Pennsylvania. Single step protein purification and site-specific bioconjugation. Penn Center for Innovation. [Link]

-

CellMosaic. Bioconjugate Analysis & Purification. [Link]

-

ACS Publications. (2013, June 13). Purification of a Membrane Protein with Conjugated Engineered Micelles. Bioconjugate Chemistry. [Link]

-

Chase, J. F. A., & Tubbs, P. K. (1966). Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. Biochemical Journal, 100(2), 47P-48P. [Link]

- Google Patents.

-

Pop, S. C., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(11), 4877–4885. [Link]

-

Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373–377. [Link]

-

ResearchGate. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. [Link]

-

ACS Publications. (2024, April 4). Tailored Branched Polymer–Protein Bioconjugates for Tunable Sieving Performance. ACS Macro Letters. [Link]

-

BioProcess International. (2010, November 1). Protein Conjugates. [Link]

-

National Center for Biotechnology Information. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. [Link]

-

PubMed. (2012, September 15). Selectivity of labeled bromoethylamine for protein alkylation. [Link]

-

ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?. [Link]

-

MDPI. (2024, December 2). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. [Link]

-

Royal Society of Chemistry. (2015, May 22). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. [Link]

-

Glen Research. Application Note – Protein Labeling with NHS Esters. The Glen Report, 33(13). [Link]

-

Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

ResearchGate. Preparation of N(??)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. [Link]

-

ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]

-

ResearchGate. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. [Link]

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

National Center for Biotechnology Information. (2011, July 7). Bromopyridazinedione-mediated protein and peptide bioconjugation. [Link]

-

PubMed. (2025, August 20). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. [Link]

-

Semantic Scholar. Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. [Link]

-

Springer Nature Experiments. Bromoacetylated Synthetic Peptides. [Link]

-

Royal Society of Chemistry. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm. [Link]

-

Semantic Scholar. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. [Link]

-

ResearchGate. (2025, August 7). (PDF) Bromopyridazinedione-mediated protein and peptide bioconjugation. [Link]

-

ResearchGate. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. [Link]

-

ResearchGate. Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. [Link]

-

Radboud Repository. Polypeptide–polymer bioconjugates. [Link]

Sources

- 1. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Hydroxysuccinimide active ester [schem.jp]

- 15. cellmosaic.com [cellmosaic.com]

- 17. researchgate.net [researchgate.net]

Application Note: Cysteine-Specific Modification using 1-(2-Bromoacetyl)pyrrolidine-2,5-dione

This comprehensive Application Note and Protocol details the use of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione (commonly referred to as Succinimidyl Bromoacetate or SBA ) for cysteine-specific modification. While the IUPAC name 1-(2-bromoacetoxy)pyrrolidine-2,5-dione refers to the ester, the N-acyl analog (lacking the ester oxygen) shares the same bromoacetyl functional group and reactivity profile toward thiols. This guide focuses on the bromoacetyl moiety's specific alkylation of cysteine sulfhydryls , a critical reaction in bioconjugation, crosslinking, and protein labeling.

Introduction & Molecule Overview

1-(2-Bromoacetyl)pyrrolidine-2,5-dione is a heterobifunctional reagent containing two distinct reactive centers:

-

Bromoacetyl Group (

): An electrophilic alkylating agent that reacts specifically with sulfhydryl groups (-SH) via nucleophilic substitution ( -

Succinimide Moiety (Pyrrolidine-2,5-dione): In the ester form (Succinimidyl Bromoacetate), this serves as an N-hydroxysuccinimide (NHS) ester, reactive toward primary amines. In the N-acyl form, it acts as a leaving group or a functional tag.

Why Choose This Reagent?

-

Irreversibility: Unlike maleimides (which form thiosuccinimides that can undergo retro-Michael addition or hydrolysis), bromoacetyls form stable thioether linkages that are resistant to reducing agents and physiological conditions.

-

Tunable Specificity: At physiological pH (7.0–7.5), the bromoacetyl group is highly selective for cysteine thiols over lysine amines (selectivity ratio >100:1).

-

Versatility: It allows for the introduction of a succinimide handle onto a cysteine residue, enabling subsequent amine reactivity or serving as a blocked precursor.

Mechanism of Action

The modification proceeds via an

Key Mechanistic Features:

-

pH Dependence: The reaction requires the cysteine to be in the thiolate form (

). Since the -

Leaving Group: Bromide is a good leaving group, making the reaction efficient but slower than iodoacetyl variants, which allows for better control over specificity.

DOT Diagram: Reaction Mechanism

Caption: Schematic of the

Experimental Protocol

3.1. Reagent Preparation

-

Stock Solution: Dissolve 1-(2-Bromoacetyl)pyrrolidine-2,5-dione in dry DMSO or DMF to a concentration of 10–50 mM.

-

Note: Prepare immediately before use. The bromoacetyl group is susceptible to hydrolysis over time, and the NHS ester (if present) hydrolyzes rapidly in aqueous buffers.

-

-

Storage: Store solid reagent at -20°C under desiccant.

3.2. Buffer Selection

-

Optimal Buffer: 50–100 mM Sodium Phosphate or HEPES, pH 7.2–7.5.

-

Additives:

-

EDTA (1–5 mM): Essential to chelate divalent metal ions (

,

-

-

Avoid: Thiols (DTT, Mercaptoethanol) and primary amines (Tris, Glycine) in the reaction buffer. Thiols will quench the reagent; amines may cross-react at high pH.

3.3. Conjugation Protocol (Step-by-Step)

| Step | Action | Critical Parameter |

| 1. Reduction | Ensure Cys residues are reduced. Treat protein with TCEP (2-5 eq) for 30 min. | Do not use DTT unless you plan to remove it via desalting, as DTT contains thiols that compete for the reagent. TCEP is non-thiol and compatible. |

| 2. Reaction Setup | Add the reagent stock to the protein solution (1–5 mg/mL). | Molar Excess: Use 10–20 fold excess of reagent over protein. Solvent: Keep organic solvent (DMSO) < 10% v/v. |

| 3. Incubation | Incubate at Room Temperature (20–25°C) for 30–60 minutes. | Protect from light. Reaction is generally fast. Longer times increase risk of non-specific amine modification. |

| 4. Quenching | Add L-Cysteine or Mercaptoethanol (excess, e.g., 10 mM final) to quench unreacted bromoacetyl groups. | Incubate for 15 min. This prevents post-reaction modification during purification. |

| 5. Purification | Remove excess reagent and byproducts via Desalting Column (Zeba Spin) or Dialysis. | Exchange into storage buffer (e.g., PBS pH 7.4). |

Data Analysis & Validation

To verify the modification, use the following analytical methods:

A. Ellman’s Assay (Quantification of Free Thiols) Measure the concentration of free sulfhydryls before and after the reaction using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

-

Calculation:

-

Success Criteria: >90% loss of free thiols indicates successful alkylation.

B. Mass Spectrometry (LC-MS/MS)

-

Mass Shift: The addition of the (2-succinimidoacetyl) group results in a specific mass increase.

-

Formula Added:

(assuming N-acyl form) or -

Expected

Mass: +156.1 Da (for the succinimidyl-acetyl group).

-

-

Verification: Look for the specific modification on Cysteine residues in the peptide mapping data.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Modification Efficiency | Oxidized Cysteines (Disulfides) | Pre-treat with TCEP or immobilize TCEP gel to reduce disulfides before reaction. |

| Precipitation | High Reagent Concentration / Hydrophobicity | Reduce reagent excess (try 5-fold). Add solubilizing agents (e.g., PEG) or increase DMSO slightly (up to 20% if protein tolerates). |

| Non-Specific Labeling | pH too high (> 8.0) | Lower pH to 7.0–7.2. At pH > 8.0, Lysine ( |

| Hydrolysis of Reagent | Old Stock / Aqueous Storage | Prepare stock fresh in anhydrous DMSO. Do not store aqueous dilutions. |

Safety & Handling

-

Hazard: Bromoacetyl compounds are lachrymators and potent alkylating agents . They can cause severe eye and skin irritation and are potentially mutagenic.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Ventilation: Always handle the solid reagent and stock solutions in a fume hood .

-

Disposal: Quench all waste with excess thiol (Cysteine/Methionine) before disposal according to hazardous waste regulations.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- The definitive guide on crosslinking chemistries, detailing bromoacetyl and maleimide reaction kinetics.

-

Inman, J. K., et al. (1991). Synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides.[1][2] Bioconjugate Chemistry, 2(6), 458-463.

- Describes the synthesis and application of bromoacetyl-modified peptides for specific cysteine conjug

-

Hill, K. W., et al. (2001). Diels−Alder Bioconjugation of Diene-Modified Oligonucleotides. The Journal of Organic Chemistry, 66(16), 5352-5358.

- Demonstrates the stability and specificity of haloacetyl-thiol conjug

-

World Precision Instruments. (n.d.). SBA (Succinimidyl Bromoacetate) Protocol.

- Standard industry protocol for using SBA in protein modific

-

Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.

- Provides comparative data on Maleimide vs. Haloacetyl specificity and reaction conditions.

Sources

- 1. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

1-(2-Bromoacetyl)pyrrolidine-2,5-dione in cross-linking mass spectrometry

Application Note: Targeted Cross-Linking Mass Spectrometry using 1-(2-Bromoacetyl)pyrrolidine-2,5-dione (SBA/N-Bromoacetylsuccinimide)

Executive Summary

This guide details the application of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione (functionally synonymous in this context with Succinimidyl Bromoacetate or SBA ) in Cross-Linking Mass Spectrometry (XL-MS). Unlike common homobifunctional linkers (e.g., DSS, BS3) that randomly link lysine residues, this reagent acts as a short-range heterobifunctional crosslinker . It sequentially couples primary amines (Lys/N-terminus) to sulfhydryl groups (Cys) via a stable thioether linkage.

This chemistry is critical for:

-

Directed Interaction Mapping: Validating specific interactions between a "bait" protein (functionalized at Lys) and a "prey" protein (containing Cys).

-

Reducing Sample Complexity: The sequential reaction prevents uncontrollable homopolymerization often seen with amine-amine crosslinkers.

-

Short-Range Structural Constraints: The spacer arm is extremely short (~3.0 Å), providing tight distance constraints for structural modeling.

Chemical Mechanism & Properties[1]

Reagent Profile:

-

IUPAC Name: 1-(2-Bromoacetyl)pyrrolidine-2,5-dione (or 2,5-dioxopyrrolidin-1-yl 2-bromoacetate for the ester variant).

-

Functionality: Heterobifunctional (Amine-reactive / Sulfhydryl-reactive).

-

Spacer Arm: ~3.0 Å (3 atoms:

). -

Mass Shift (Monoisotopic): +42.01 Da (added to the peptide pair).

Reaction Logic: The workflow relies on a two-step "Ping-Pong" mechanism.

-

Activation (pH 7.0–7.5): The succinimide ester (or N-acyl succinimide) reacts with primary amines (Lysine

-amino or N-terminal -

Conjugation (pH 8.0–9.0): The bromoacetyl group alkylates a sulfhydryl group (Cysteine) on the interacting partner, displacing the bromide ion to form a stable thioether bond .

Caption: Two-step heterobifunctional crosslinking mechanism. Step 1 functionalizes the amine; Step 2 captures the cysteine partner.

Experimental Protocol

Pre-requisites:

-

Protein A (Bait): Must contain accessible Lysines.

-

Protein B (Prey): Must contain accessible Cysteines (reduced).

-

Buffers: PBS or HEPES (Amine-free). Avoid Tris or Glycine in Step 1.

Phase 1: Activation (Bromoacetylation)

Goal: Convert surface amines of Protein A into reactive bromoacetyl handles.

-

Preparation: Dissolve 1-(2-Bromoacetyl)pyrrolidine-2,5-dione in dry DMSO to 50 mM. Prepare immediately before use (hydrolysis sensitive).

-

Reaction: Dilute Protein A to 1–2 mg/mL in Modification Buffer (PBS, pH 7.2, 5 mM EDTA).

-

Mixing: Add a 10-20 fold molar excess of the reagent to the protein solution.

-

Why? Excess ensures efficient labeling of surface lysines, but too much may precipitate the protein.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C in the dark.

-

Desalting (CRITICAL): Remove excess unreacted reagent using a Zeba Spin Desalting Column or dialysis against Conjugation Buffer (PBS, pH 8.0–8.5, 5 mM EDTA).

-

Self-Validating Step: Failure to remove excess reagent will result in the free reagent capping the Cysteines of Protein B in the next step, blocking the crosslink.

-

Phase 2: Conjugation (Cross-linking)

Goal: Link Bromoacetyl-Protein A to Cys-Protein B.

-

Reduction: Ensure Protein B cysteines are reduced. Treat with TCEP (immobilized or soluble followed by removal) if necessary. Avoid DTT if possible, or remove it thoroughly, as DTT contains thiols that will quench the reaction.

-

Mixing: Mix Desalted Bromoacetyl-Protein A with Protein B at a 1:1 molar ratio.

-

Incubation: Incubate for 2–4 hours at RT or overnight at 4°C in the dark.

-

Note: The alkylation of thiols by bromoacetyls is slower than maleimide reactions but more specific at slightly higher pH (8.5).

-

-

Quenching: Add L-Cysteine or

-Mercaptoethanol (to 10 mM final) to quench any remaining bromoacetyl groups.

Phase 3: Digestion & MS Analysis

-

Digestion: Perform standard Trypsin/Lys-C digestion (FASP or in-solution).

-

Note: Trypsin will not cleave at the modified Lysine residues (blocked by bromoacetyl group), resulting in larger "missed cleavage" peptides which aid in identification.

-

-

Enrichment (Optional): Size exclusion or Strong Cation Exchange (SCX) can enrich cross-linked peptides (higher charge states).

Data Analysis & Validation

Mass Spectrometry Parameters: When searching XL-MS data (using pLink, MaxQuant, or Proteome Discoverer), define the cross-linker as follows:

| Parameter | Value | Notes |

| Cross-linker Name | SBA / Bromoacetyl | User-defined |

| Composition | Bridge formula | |

| Mass Shift | +42.0106 Da | Added to the sum of Peptide A + Peptide B |

| Reactive Site 1 | Lysine (K), N-term | Amine reactive |

| Reactive Site 2 | Cysteine (C) | Thiol reactive |

| Linker Type | Non-cleavable | Stable thioether |

Interpretation Logic:

-

Intra-molecular vs. Inter-molecular:

-

Intra: Links a Lys and Cys within the same protein (validates tertiary structure).

-

Inter: Links Lys (Protein A) to Cys (Protein B) (validates PPI).

-

-

Validation:

-

Look for the specific mass shift (+42.01 Da).

-

Verify the presence of b and y ions from both peptide chains in the MS2 spectrum.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation during Step 1 | Over-labeling of Lysines (hydrophobic shift). | Reduce reagent molar excess (try 5x or 10x). Lower protein concentration. |

| No Cross-links Observed | Thiols on Protein B oxidized. | Treat Protein B with TCEP prior to mixing. Ensure TCEP is removed or compatible. |

| No Cross-links Observed | Incomplete removal of reagent after Step 1. | Free reagent quenched Protein B. Perform two rounds of desalting. |

| Non-specific Cross-linking | pH too high in Step 2 (>9.0). | At high pH, amines can react with bromoacetyls (slowly). Keep pH < 9.0 to ensure Cys specificity. |

Workflow Diagram

Caption: Operational workflow for sequential cross-linking using 1-(2-Bromoacetyl)pyrrolidine-2,5-dione.

References

-

Bern, M. et al. (2004). "Preparation of peptide-protein immunogens using N-succinimidyl bromoacetate as a heterobifunctional crosslinking reagent." PubMed. Available at: [Link] (Describes the fundamental chemistry of N-succinimidyl bromoacetate).

-

Sinz, A. (2006). "Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein interactions."[1][2][3][4] Mass Spectrometry Reviews. Available at: [Link] (Review of cross-linking principles).

-

Liu, F. et al. (2015). "Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry." Nature Biotechnology. Available at: [Link] (Advanced XL-MS methodologies).

Sources

- 1. Towards a universal cross-linking mass spectrometry approach for protein structure analysis with homo-bi-functional photo-activatable cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Proteomic Insights: Applications of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione

Introduction: A Tale of Two Reactivities for Probing Protein Landscapes

In the intricate world of proteomics, understanding the dynamic interplay of proteins is paramount to deciphering cellular function and disease mechanisms. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful tool to capture these transient interactions and provide spatial constraints for structural modeling.[1] At the heart of this technique lies the cross-linking reagent, a molecular bridge that covalently connects interacting proteins. This guide delves into the applications of a particularly versatile heterobifunctional cross-linker: 1-(2-Bromoacetyl)pyrrolidine-2,5-dione .

This reagent possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual functionality allows for a sequential and controlled cross-linking strategy, making it an invaluable tool for researchers in proteomics and drug development. The NHS ester targets primary amines, predominantly found in lysine residues and at the N-terminus of proteins, while the bromoacetyl group specifically reacts with sulfhydryl groups in cysteine residues.[2] This targeted reactivity enables the precise capture of protein-protein interactions (PPIs) and the specific labeling of proteins for various downstream applications.

This document will serve as a comprehensive guide, providing detailed application notes and robust protocols for leveraging the unique chemical properties of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione in your proteomic workflows.

Core Principles: The Chemistry of Controlled Linkage

The efficacy of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione stems from the orthogonal reactivity of its two functional groups, which can be controlled by adjusting reaction conditions, primarily pH.

-

Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds. This reaction is most efficient at a slightly alkaline pH of 7.2-8.5.[3] It's crucial to use amine-free buffers, such as phosphate, bicarbonate, or HEPES, to prevent quenching of the NHS ester.[2]

-

Sulfhydryl-Reactive Bromoacetyl Group: The bromoacetyl group undergoes a nucleophilic substitution reaction with the thiol group of cysteine residues, forming a stable thioether linkage. This reaction proceeds optimally at a near-neutral pH of 7.0-8.0.

This differential pH sensitivity allows for a two-step cross-linking strategy. First, the NHS ester can be reacted with the protein of interest to introduce the bromoacetyl functionality onto lysine residues. After removing the excess reagent, the bromoacetyl-modified protein can then be introduced to a binding partner containing a cysteine residue to form a specific cross-link.

Application I: Mapping Protein-Protein Interactions (PPIs)

One of the primary applications of 1-(2-Bromoacetyl)pyrrolidine-2,5-dione is the identification and characterization of protein-protein interactions. By covalently trapping interacting proteins, even transient or weak associations can be stabilized for subsequent analysis by mass spectrometry.[4]

Workflow for PPI Analysis using 1-(2-Bromoacetyl)pyrrolidine-2,5-dione

The general workflow for a PPI study using this cross-linker involves several key stages, from sample preparation to data analysis.

Caption: Workflow for Protein-Protein Interaction Analysis.

Protocol for In Vitro Cross-linking of a Purified Protein Complex

This protocol provides a general framework for cross-linking a purified protein complex. Optimization of reagent concentrations and incubation times is recommended for each specific system.

Materials:

-